molecular formula C19H27N3O2 B5468812 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride

Katalognummer B5468812
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: AGWOLZBNQFRFDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride, also known as DU-176b, is a novel oral anticoagulant that has been developed as an alternative to warfarin. DU-176b is a direct inhibitor of factor Xa, which is a key enzyme in the coagulation cascade.

Wirkmechanismus

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride works by directly inhibiting factor Xa, which is a key enzyme in the coagulation cascade. Factor Xa is responsible for converting prothrombin to thrombin, which is the final step in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and therefore prevents the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a predictable pharmacokinetic profile and a wide therapeutic window. This compound has a half-life of approximately 14 hours and is eliminated primarily through the kidneys. This compound has been shown to have a linear dose-response relationship and does not require routine monitoring of coagulation parameters.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has several advantages for lab experiments. This compound has a predictable pharmacokinetic profile, which allows for accurate dosing and sampling. This compound also has a wide therapeutic window, which allows for a broad range of dosing regimens. However, this compound is a relatively new drug and may not be readily available for all lab experiments.

Zukünftige Richtungen

There are several future directions for 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride research. One area of research is the use of this compound in patients with renal impairment. This compound is primarily eliminated through the kidneys, and therefore may have a different pharmacokinetic profile in patients with renal impairment. Another area of research is the use of this compound in combination with other anticoagulants. This compound may have synergistic effects with other anticoagulants, which may lead to improved efficacy and safety. Finally, there is a need for long-term safety and efficacy data on this compound. This compound is a relatively new drug, and long-term data on its safety and efficacy are needed to fully understand its potential as an alternative to warfarin.

Synthesemethoden

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride is synthesized by a multistep process that involves the reaction of several intermediate compounds. The synthesis starts with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. This compound is then reacted with hydrazine hydrate to form 2-ethylphenylhydrazine. The final step involves the reaction of 2-ethylphenylhydrazine with 3,9-diazaspiro[5.5]undecane-2,4-dione to form this compound.

Wissenschaftliche Forschungsanwendungen

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has been shown to have a rapid onset of action, a predictable pharmacokinetic profile, and a wide therapeutic window. In clinical studies, this compound has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation. This compound has also been shown to have a lower risk of bleeding compared to warfarin.

Eigenschaften

IUPAC Name

2-(3,9-diazaspiro[5.5]undecan-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-15-5-3-4-6-16(15)21-17(23)18(24)22-13-9-19(10-14-22)7-11-20-12-8-19/h3-6,20H,2,7-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOLZBNQFRFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.